(2-azidoethyl)(ethyl)amine hydrochloride
Description
(2-Azidoethyl)(ethyl)amine hydrochloride is a secondary amine derivative featuring an azide (-N₃) group on the ethyl chain and an ethyl substituent on the nitrogen atom. This compound is synthesized via nucleophilic substitution or diazotransfer reactions, where an amine group is replaced by an azide . Its hydrochloride salt form enhances water solubility, making it suitable for aqueous-phase reactions, particularly in polymer chemistry and bioconjugation . The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is pivotal in drug discovery, materials science, and surface functionalization .
Properties
CAS No. |
2624135-94-8 |
|---|---|
Molecular Formula |
C4H11ClN4 |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-azidoethyl)(ethyl)amine hydrochloride typically involves the reaction of ethylamine with an azido compound under controlled conditions. One common method is the nucleophilic substitution reaction where ethylamine reacts with an azidoalkyl halide in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-azidoethyl)(ethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2-azidoethyl)(ethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the modification of biomolecules for labeling and detection purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-azidoethyl)(ethyl)amine hydrochloride involves the reactivity of the azido group. The azido group can undergo a variety of transformations, including cycloaddition reactions, which are crucial in the synthesis of heterocyclic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Research Findings and Industrial Relevance
- Drug Delivery : (2-Azidoethyl)(ethyl)amine derivatives are intermediates in prodrugs (e.g., ) and ADCs (e.g., ), leveraging CuAAC for targeted payload attachment .
- Polymer Chemistry : Bis(2-azidoethyl)amine HCl enables synthesis of stimuli-responsive hydrogels, while tris(2-azidoethyl)amine facilitates glycoclusters for lectin binding studies .
- Surface Engineering : Azide-functionalized amines are used in dopamine-inspired coatings for glass and silicon surfaces, enhancing adhesion and biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
